(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the sources I found . It’s likely that the synthesis involves complex organic chemistry reactions.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found . It’s likely that it undergoes typical reactions of similar organic compounds, but without specific information, it’s difficult to provide a detailed analysis.Scientific Research Applications
Crystallographic Studies
This compound's structural characteristics have been explored through crystallographic studies, revealing insights into its molecular conformation and potential interactions. For instance, studies have focused on analyzing the crystal structure of similar steroidal compounds, observing the conformational behaviors of various rings in the molecular structure and the intermolecular interactions that occur within crystals (Ketuly et al., 2010; Zhou et al., 2015).
Pharmacological Research
In pharmacological contexts, derivatives and analogs of this compound have been investigated. Studies have synthesized and analyzed various derivatives, examining their conformations and potential biological activities. For example, research on androsterone derivatives has provided insights into the orientation of extra rings in steroid structures and their implications for biological activity (Djigoué et al., 2012).
Carcinogenicity Studies
Research has also delved into the potential carcinogenic properties of similar compounds. Studies have synthesized oxygenated derivatives and analyzed their properties, providing vital data for understanding the metabolic interest in such compounds (Coombs et al., 1975).
Nanoparticle Synthesis
The creation of nanoparticles from steroidal hormones, including compounds structurally related to the one , has been explored. This research is significant for understanding the potential applications in drug delivery systems and the impact of particle size on biological activity (Morozov et al., 2015).
Antimicrobial and Antitumor Activities
Some studies have investigated the antimicrobial and antitumor activities of steroidal compounds. These studies provide insights into the potential therapeutic applications of such compounds in treating infections and cancers (Shaheen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBCUBZTPWFSKE-XUDSTZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6(7)-Dehydro Norgestrel | |
CAS RN |
51087-61-7 | |
Record name | delta6-Levonorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .DELTA.6-LEVONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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